1-fluorocyclopropanecarbonyl chloride
Overview
Description
1-fluorocyclopropanecarbonyl chloride is an organic compound with the molecular formula C4H4ClFO. It is a derivative of cyclopropane, a three-membered ring structure, with a fluorine atom and a carboxylic acid chloride functional group attached. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-fluorocyclopropanecarbonyl chloride can be synthesized through a multi-step process. One common method involves the conversion of 1-fluoro-cyclopropane-1-carboxylic acid to its acid chloride form using thionyl chloride (SOCl2). The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the acid chloride .
Industrial Production Methods: Industrial production of 1-fluoro-cyclopropane-1-carboxylic acid chloride may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-fluorocyclopropanecarbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, forming corresponding amides, esters, or thioesters.
Hydrolysis: In the presence of water, the acid chloride hydrolyzes to form 1-fluoro-cyclopropane-1-carboxylic acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Thionyl Chloride (SOCl2): Used for converting carboxylic acids to acid chlorides.
Nucleophiles (e.g., amines, alcohols): For substitution reactions.
Reducing Agents (e.g., LiAlH4): For reduction reactions.
Major Products Formed:
Amides, Esters, Thioesters: From nucleophilic substitution.
1-Fluoro-cyclopropane-1-carboxylic acid: From hydrolysis.
Alcohols: From reduction.
Scientific Research Applications
1-fluorocyclopropanecarbonyl chloride has several applications in scientific research:
Biology: Investigated for its potential biological activity and as a precursor in the synthesis of bioactive compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-fluoro-cyclopropane-1-carboxylic acid chloride depends on its specific application. In chemical reactions, the reactivity of the acid chloride group plays a crucial role. For example, in nucleophilic substitution, the chloride group is displaced by a nucleophile, forming a new bond. The presence of the fluorine atom can influence the reactivity and stability of the compound, making it a valuable intermediate in various synthetic pathways .
Comparison with Similar Compounds
1-fluorocyclopropanecarbonyl chloride can be compared with other cyclopropane derivatives:
1-Chloro-cyclopropane-1-carboxylic acid chloride: Similar structure but with a chlorine atom instead of fluorine.
1-Bromo-cyclopropane-1-carboxylic acid chloride: Contains a bromine atom, leading to different reactivity.
1-Trifluoromethyl-cyclopropane-1-carboxylic acid chloride: Features a trifluoromethyl group, which significantly alters its chemical properties.
The uniqueness of 1-fluoro-cyclopropane-1-carboxylic acid chloride lies in the presence of the fluorine atom, which can enhance the compound’s stability and reactivity, making it a valuable intermediate in various chemical syntheses.
Properties
IUPAC Name |
1-fluorocyclopropane-1-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClFO/c5-3(7)4(6)1-2-4/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAZWNRKGZDYAFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101288579 | |
Record name | 1-Fluorocyclopropanecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101288579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149961-53-5 | |
Record name | 1-Fluorocyclopropanecarbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=149961-53-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Fluorocyclopropanecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101288579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-fluorocyclopropane-1-carbonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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